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molecular formula C10H14O3S B8739133 4-Butylbenzenesulfonic acid CAS No. 18521-59-0

4-Butylbenzenesulfonic acid

Cat. No. B8739133
M. Wt: 214.28 g/mol
InChI Key: JNVFIMNBBVDEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04642240

Procedure details

4-n-butylbenzenesulfonic acid is prepared by sulfonating 4n-butylbenzene with concentrated sulfuric acid at 180° C. as in previous reactions. Nitration of this compound with a mixture of sulfuric acid and nitric acid on a steam bath yielded 3-nitro-4-n-butylbenzenesulfonic acid. Hydrogenation of this in 50% ethanol/water over palladium on charcoal afforded 3-amino-4-n-butylbenzenesulfonic acid. Structural verification was obtained by carbon magnetic resonance, proton magnetic resonance and infra-red analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH2:2][CH2:3][CH3:4].[S:11](=[O:15])(=[O:14])([OH:13])[OH:12].[N+:16]([O-])([OH:18])=[O:17]>>[CH2:1]([C:5]1[CH:10]=[CH:9][C:8]([S:11]([OH:14])(=[O:13])=[O:12])=[CH:7][CH:6]=1)[CH2:2][CH2:3][CH3:4].[N+:16]([C:6]1[CH:7]=[C:8]([S:11]([OH:13])(=[O:15])=[O:12])[CH:9]=[CH:10][C:5]=1[CH2:1][CH2:2][CH2:3][CH3:4])([O-:18])=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 180° C.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1=CC=C(C=C1)S(=O)(=O)O
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1CCCC)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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